5-[3-(morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 5-[3-(morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 953151-79-6
VCID: VC11898267
InChI: InChI=1S/C18H19N5O3/c24-16(21-8-10-26-11-9-21)6-7-22-13-19-17-15(18(22)25)12-20-23(17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2
SMILES: C1COCCN1C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Molecular Formula: C18H19N5O3
Molecular Weight: 353.4 g/mol

5-[3-(morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 953151-79-6

Cat. No.: VC11898267

Molecular Formula: C18H19N5O3

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

5-[3-(morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 953151-79-6

Specification

CAS No. 953151-79-6
Molecular Formula C18H19N5O3
Molecular Weight 353.4 g/mol
IUPAC Name 5-(3-morpholin-4-yl-3-oxopropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C18H19N5O3/c24-16(21-8-10-26-11-9-21)6-7-22-13-19-17-15(18(22)25)12-20-23(17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2
Standard InChI Key IXYJZTKPAVGMFN-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Canonical SMILES C1COCCN1C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4

Introduction

The compound 5-[3-(morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic molecule belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is known for its diverse biological activities, including potential applications in pharmaceuticals. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in medicinal chemistry.

Chemical Formula and Molecular Weight

  • Chemical Formula: C20_{20}H20_{20}N6_{6}O3_{3}

  • Molecular Weight: Approximately 404 g/mol (calculated based on the formula)

Synthesis and Chemical Reactivity

The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the pyrazolo[3,4-d]pyrimidine core, followed by alkylation or acylation reactions to introduce the morpholin-4-yl and phenyl groups. The morpholine ring can be introduced using morpholine itself or its derivatives in the presence of appropriate catalysts.

Synthetic Steps

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: This involves condensation reactions between suitable precursors, often requiring high temperatures and specific catalysts.

  • Introduction of Morpholin-4-yl Group: This step typically involves nucleophilic substitution or alkylation reactions.

  • Introduction of Phenyl Group: This can be achieved through Suzuki coupling or similar cross-coupling reactions.

Biological Activity and Potential Applications

Compounds within the pyrazolo[3,4-d]pyrimidine class have been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a morpholine ring may enhance solubility and bioavailability, while the phenyl group could contribute to interactions with biological targets.

Potential Applications

  • Pharmaceuticals: Potential use in developing drugs targeting specific biological pathways.

  • Biological Research: Useful as probes or tools in biochemical assays.

Data Table: Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
5-[3-(morpholin-4-yl)-3-oxopropyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-oneC20_{20}H20_{20}N6_{6}O3_{3}404 g/molPotential anti-inflammatory, anticancer
1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-oneC20_{20}H23_{23}N3_{3}O3_{3}353.4 g/molUnknown, potential bioactivity due to pyrazole and morpholine rings
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]PyrimidineVariableVariablePotential GABAA_A receptor activity

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